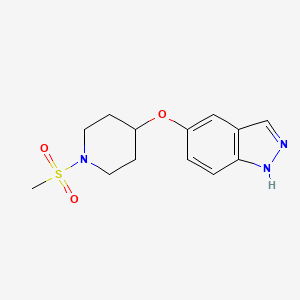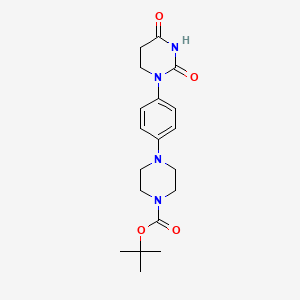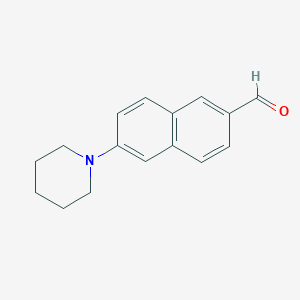
6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde is an organic compound that features a piperidine ring attached to a naphthalene moiety through a carboxaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde typically involves the reaction of 2-naphthalenecarboxaldehyde with piperidine under specific conditions. One common method is the condensation reaction, where the aldehyde group of 2-naphthalenecarboxaldehyde reacts with the amine group of piperidine to form the desired product. This reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can also optimize the production process, making it more efficient and cost-effective.
化学反应分析
Types of Reactions
6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 6-(1-Piperidinyl)-2-naphthalenecarboxylic acid.
Reduction: 6-(1-Piperidinyl)-2-naphthalenemethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde exerts its effects depends on its interaction with molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The naphthalene moiety can also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
2-Naphthalenecarboxaldehyde: Lacks the piperidine ring but contains the naphthalene moiety and aldehyde group.
6-(1-Piperidinyl)-2-naphthalenemethanol: A reduced form of the compound with an alcohol group instead of an aldehyde.
Uniqueness
6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde is unique due to the combination of the piperidine ring and naphthalene moiety, which provides distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C16H17NO |
|---|---|
分子量 |
239.31 g/mol |
IUPAC 名称 |
6-piperidin-1-ylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C16H17NO/c18-12-13-4-5-15-11-16(7-6-14(15)10-13)17-8-2-1-3-9-17/h4-7,10-12H,1-3,8-9H2 |
InChI 键 |
ZLCRNYUTFHRRJQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)C=C(C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


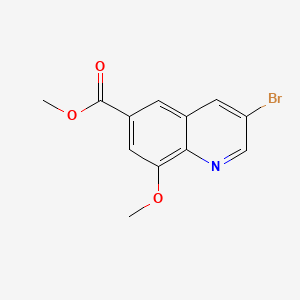
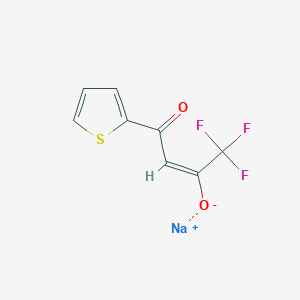
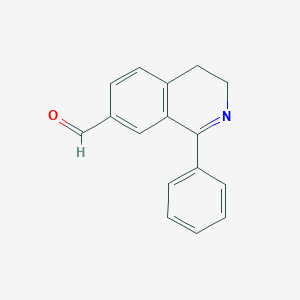
![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)

![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)
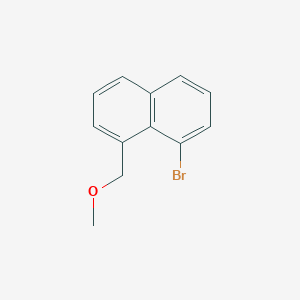

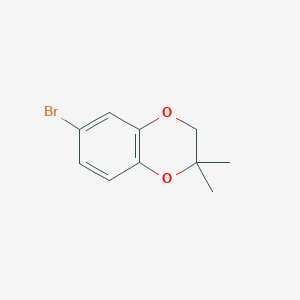


![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)
